REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:20])[CH2:5][N:4]([C:6]2[CH:11]=[CH:10][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:8][C:7]=2[N+:16]([O-])=O)[C:3]1=[O:19]>CO.[Pd]>[NH2:16][C:7]1[CH:8]=[C:9]([C:12]([F:13])([F:14])[F:15])[CH:10]=[CH:11][C:6]=1[N:4]1[CH2:5][C:2]([CH3:1])([CH3:20])[C:3]1=[O:19]
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Name
|
|
Quantity
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1.67 g
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Type
|
reactant
|
Smiles
|
CC1(C(N(C1)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])=O)C
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Name
|
|
Quantity
|
30 mL
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Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
300 mg
|
Type
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catalyst
|
Smiles
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[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After consumption of the starting material
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Type
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FILTRATION
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Details
|
the mixture was filtered
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Type
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CONCENTRATION
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Details
|
concentrated
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Name
|
|
Type
|
product
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Smiles
|
NC1=C(C=CC(=C1)C(F)(F)F)N1C(C(C1)(C)C)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |